molecular formula C12H8I2N2 B3048190 Diazene, bis(4-iodophenyl)- CAS No. 1601-97-4

Diazene, bis(4-iodophenyl)-

Cat. No.: B3048190
CAS No.: 1601-97-4
M. Wt: 434.01 g/mol
InChI Key: FHSRQGXDVXFRHU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diazene, bis(4-iodophenyl)- typically involves the reaction of 4-iodoaniline with nitrous acid to form the corresponding diazonium salt, which is then coupled with another molecule of 4-iodoaniline. This process is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for diazene, bis(4-iodophenyl)- are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Diazene, bis(4-iodophenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azo compounds.

    Reduction: Reduction reactions can convert the diazene group to hydrazine derivatives.

    Substitution: The iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like thiols, amines, and alkoxides can be used under mild to moderate conditions.

Major Products Formed:

    Oxidation: Azo compounds.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted diazene derivatives depending on the nucleophile used.

Scientific Research Applications

Diazene, bis(4-iodophenyl)- has several applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the study of biological processes involving azo compounds.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of diazene, bis(4-iodophenyl)- involves its ability to undergo various chemical transformations, which can be harnessed for specific applications. The molecular targets and pathways depend on the specific reaction and application. For example, in biological systems, the compound may interact with enzymes and proteins, leading to changes in their activity and function .

Comparison with Similar Compounds

  • 1,2-Bis(4-bromophenyl)diazene
  • 1,2-Bis(4-chlorophenyl)diazene
  • 1,2-Bis(4-fluorophenyl)diazene

Comparison: Diazene, bis(4-iodophenyl)- is unique due to the presence of iodine atoms, which impart distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The iodine atoms make the compound more suitable for certain types of substitution reactions and applications in organic synthesis .

Properties

IUPAC Name

bis(4-iodophenyl)diazene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8I2N2/c13-9-1-5-11(6-2-9)15-16-12-7-3-10(14)4-8-12/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHSRQGXDVXFRHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC=C(C=C2)I)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8I2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00393500
Record name Diazene, bis(4-iodophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1601-97-4
Record name Diazene, bis(4-iodophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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